4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide
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Overview
Description
“4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” is a complex organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler reaction.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl isoquinoline intermediate.
Amidation: The final step involves the reaction of the sulfonyl isoquinoline intermediate with 3,5-dimethylphenylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The isoquinoline ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-phenylbenzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylphenyl)benzamide
Uniqueness
The presence of the 3,5-dimethylphenyl group in “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,5-dimethylphenyl)benzamide” distinguishes it from other similar compounds
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-22(14-17)25-24(27)20-7-9-23(10-8-20)30(28,29)26-12-11-19-5-3-4-6-21(19)16-26/h3-10,13-15H,11-12,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIWFMMSHZRSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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